molecular formula C8H9ClN2O2 B132986 6-Chloro-N-methoxy-N-methyl-nicotinamide CAS No. 149281-42-5

6-Chloro-N-methoxy-N-methyl-nicotinamide

Cat. No. B132986
M. Wt: 200.62 g/mol
InChI Key: IJUKASNMWCZHHA-UHFFFAOYSA-N
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Description

The compound 6-Chloro-N-methoxy-N-methyl-nicotinamide is a derivative of nicotinic acid, which is a natural product found in plants and animals. Nicotinic acid derivatives have been explored for various applications, including as potential herbicides and in the treatment of diseases such as cancer and infections. The research on these derivatives has led to the synthesis of compounds with significant biological activities, such as herbicidal activity against certain weeds and antineoplastic activities against cancer cells .

Synthesis Analysis

The synthesis of nicotinamide derivatives, including those with a 6-chloro substitution, involves various chemical reactions to introduce different functional groups that can enhance the biological activity of these compounds. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides were designed and synthesized, with some showing excellent herbicidal activity . Another study reported the synthesis of various 6-substituted nicotinamides, including 6-chloro derivatives, which displayed moderate activity against leukemia . The synthesis of these compounds is crucial for the development of new herbicides and antineoplastic agents.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is an important factor in their biological activity. For example, the crystal structure of 6-methylnicotinamide was determined to be monoclinic, with no significant differences in structural parameters compared to nicotinamide, suggesting a low electronic effect and more steric effects in coordination chemistry . Similarly, compounds like N-(4-bromophenyl)-5,6-dichloronicotinamide and 6-chloro-5-fluoro-N-(3-pyridyl)nicotinamide crystallize as almost planar molecules, with intermolecular hydrogen bonding playing a role in their stability . These structural insights are valuable for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Chloro-N-methoxy-N-methyl-nicotinamide and related compounds are diverse and tailored to achieve specific functionalizations. For instance, the trifluoromethylation of an aryl iodide using an inexpensive system was key to the synthesis of a related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate, which is an intermediate in the synthesis of novel anti-infective agents . These reactions are critical for the development of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-N-methoxy-N-methyl-nicotinamide and its analogs are influenced by their molecular structures. The crystal structure analysis of 6-methylnicotinamide revealed weak intermolecular hydrogen bonding, which could potentially be disrupted by the presence of a hydrogen-bonding solvent . The dichloro compound mentioned in another study showed specific C-Cl distances, which could affect its reactivity and interactions with biological targets . Understanding these properties is essential for the design and application of these compounds in various biological contexts.

Scientific Research Applications

Antiprotozoal Activity

One of the primary applications is in the development of antiprotozoal agents. Compounds derived from nicotinamides, including N-methoxy analogs, have been synthesized and evaluated for their activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, showing potent in vitro and in vivo activity. These findings highlight their potential as therapeutic agents for diseases such as sleeping sickness and malaria (Ismail et al., 2003).

Apoptosis Induction in Cancer Therapy

Research has also identified N-phenyl nicotinamides as potent inducers of apoptosis in cancer cells. Through structure-activity relationship (SAR) studies, these compounds have shown significant potential in inhibiting cancer cell growth by targeting microtubule polymerization, offering a new class of anticancer agents (Cai et al., 2003).

Herbicidal Activity

In the agricultural sector, novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid demonstrated excellent herbicidal activity against various weeds, suggesting their application in developing new herbicides (Yu et al., 2021).

Enzyme Inhibition for Therapeutic Purposes

Nicotinamide derivatives have been explored as inhibitors of Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in various diseases, including cancer and metabolic disorders. Small molecule inhibitors of NNMT have been developed, offering insights into enzyme inhibition mechanisms and potential therapeutic applications (Babault et al., 2018).

Development of New Agrochemicals

Innovative uses of nicotinamide in the synthesis of organic salts for agrochemical applications have been demonstrated. These salts exhibit potential as environmentally friendly herbicides, highlighting the role of nicotinamide derivatives in sustainable agriculture (Stachowiak et al., 2022).

Safety And Hazards

“6-Chloro-N-methoxy-N-methyl-nicotinamide” can cause skin irritation (H315) and serious eye irritation (H319) . After handling, it is recommended to wash skin thoroughly. If it comes into contact with skin, wash with plenty of water .

properties

IUPAC Name

6-chloro-N-methoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUKASNMWCZHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CN=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465762
Record name 6-Chloro-N-methoxy-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-methoxy-N-methylnicotinamide

CAS RN

149281-42-5
Record name 6-Chloro-N-methoxy-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-N-methoxy-N-methylnicotinamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 6-chloro-nicotinic acid (94.5 g, 0.6 mol) in dichloromethane (1000 mL) was added N-methyl morpholine (181.8 g, 1.8 mol) followed by iso-butyl chloroformate (81.9 g, 0.6 mol) at −25° C. under 1\2 atmosphere. The mixture was stirred for 15 minutes and then O,N-dimethyl hydroxylamine hydrochloride (64.35 g, 0.66 mol) was added. The mixture was stirred for 30 min at −25° C. and warmed to room temperature slowly. The mixture was stirred for an additional hour at room temperature and a saturated solution of NaHCO3 (800 mL) was added. The separated aqueous layer was extracted with dichloromethane (500 mL×3). The combined organic layers were washed with water and brine. The solvent was evaporated to give the crude product, which was purified by column chromatography to give the pure product 6-chloro-N-methoxy-N-methyl-nicotinamide as a white solid (56 g, 46.6%).
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94.5 g
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181.8 g
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1000 mL
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81.9 g
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64.35 g
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800 mL
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Synthesis routes and methods II

Procedure details

Under ice cooling, 6-chloronicotinic acid (5.00 g) was suspended in dichloromethane (150 ml), followed by the addition of a catalytic amount of N,N-dimethylformamide and oxalyl chloride (5.30 ml). The resulting mixture was stirred at room temperature for 23 hours. The residue obtained by concentrating the reaction mixture was dissolved in dichloromethane (100 ml), followed by the addition of N,O-dimethylhydroxylamine hydrochloride (6.18 g) and triethylamine (13.3 ml) under ice cooling. After stirring at room temperature for 6 hours, the reaction mixture was diluted with dichloromethane (150 ml), washed with a saturated aqueous solution of sodium bicarbonate, water and saturated aqueous NaCl solution and then dried over anhydrous magnesium sulfate. The residue obtained by distilling off the solvent under reduced pressure was purified by chromatography on a silica gel column (hexane:ethyl acetate=2:1), whereby the title compound (6.08 g, 96%) was obtained.
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5 g
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5.3 mL
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150 mL
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Synthesis routes and methods III

Procedure details

To a solution of 6-chloronicotinic acid (2.0 g, 12.7 mmol) in DMF (20 mL) was added TBTU (6.11 g, 19.0 mmol), di-iso-propylethylamine (4.9 g, 38.1 mmol), and N-methoxymethylamine hydrochloride (1.48 g, 15.2 mmol). The reaction mixture was stirred at 25° C. overnight. The reaction solution was poured into brine (40 mL) and extracted with ethyl acetate (40 mL*2). The organic layer was dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by silica gel chromatography to give 6-chloro-N-methoxy-N-methylnicotinamide (2.3 g) as an oil. 1H NMR (400 MHz, CDCl3) δ 8.70 (d, J=2.0 Hz, 1H), 7.95 (dd, J=2.4, 8.4 Hz, 1H), 7.32 (d, J=8.0 Hz, 1H), 3.49 (s, 3H), 3.32 (s, 3H).
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2 g
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6.11 g
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4.9 g
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1.48 g
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20 mL
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brine
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40 mL
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Synthesis routes and methods IV

Procedure details

The title compound was prepared using 6-chloropyridine-3-carbonyl chloride (Intermediate 22, step a) in place of 6-fluoropyridine-3-carbonyl chloride according to the procedure described for Intermediate 21, step b.
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